2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid (2-3B2H-1,2,3-TCA) is an important organic compound used in various scientific applications. It is a member of the triazole family, which is a type of heterocyclic compound that contains three nitrogen atoms in a ring structure. It has a variety of uses in the laboratory, including synthesis, reaction mechanisms, and physiological and biochemical research.
Scientific Research Applications
Synthesis and Chemical Properties
- 1-Aryl 1,2,3-triazoles, including 2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid, have been synthesized, displaying specific ultraviolet absorption data and dissociation constants. These compounds are noted for their reactivity, particularly in nitration and bromination at specific positions on the phenyl ring (Khadem, Mansour, & Meshreki, 1968).
Biochemical and Pharmaceutical Applications
- The 5-amino derivative of 1,2,3-triazole-4-carboxylic acid is a valuable molecule for creating peptidomimetics and biologically active compounds based on the triazole scaffold. These derivatives hold potential for the development of novel pharmaceuticals, including inhibitors and other biologically active compounds (Ferrini et al., 2015).
Applications in Corrosion Inhibition
- Certain 1,2,4-triazole derivatives have been studied for their corrosion inhibition properties. For example, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated superior efficiency against corrosion of mild steel, offering potential applications in material sciences (Al-amiery et al., 2020).
Applications in Molecular Sensing
- Derivatives of 1,2,3-triazole, such as 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde, have been used to develop fluorescence probes. These probes, due to their intramolecular charge transfer and aggregation-induced emission enhancement characteristics, are highly selective and sensitive for detecting specific biomolecules in living cells, indicating their utility in biochemical sensing and research (Chu et al., 2019).
Potential in Antimicrobial Research
- 1,2,3-Triazole derivatives have shown significant antimicrobial activities, indicating their potential use in novel antimicrobial research. This is particularly relevant in the context of increasing resistance to conventional antibiotics (Zhao et al., 2012).
properties
IUPAC Name |
2-(3-bromophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHWCXKAJDHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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